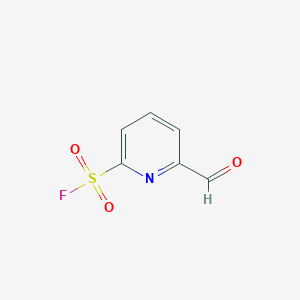

6-Formylpyridine-2-sulfonyl fluoride

描述

Structure

3D Structure

属性

IUPAC Name |

6-formylpyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3S/c7-12(10,11)6-3-1-2-5(4-9)8-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJQKYCTSHKBFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Fundamental Reaction Mechanisms of 6 Formylpyridine 2 Sulfonyl Fluoride

In-depth Analysis of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry platform, valued for its efficiency, reliability, and modularity in constructing molecular connections. rsc.orgrsc.org This class of reactions leverages the distinct properties of the sulfur(VI)-fluoride bond, which is exceptionally stable under many conditions but can be selectively activated to react with nucleophiles. nih.govresearchgate.net SuFEx reactions are characterized by their high yields, rapid rates, and broad tolerance of other functional groups, proceeding under metal-free conditions and often being compatible with aqueous environments. researchgate.net

The core of SuFEx reactivity involves the nucleophilic substitution at the hexavalent sulfur center of the sulfonyl fluoride. Although the S-F bond is thermodynamically strong and resistant to reduction and thermolysis, its latent electrophilicity can be unleashed under specific catalytic conditions. nih.gov The reaction is typically facilitated by catalysts such as organic Lewis bases (e.g., tertiary amines, amidines, guanidines) or bifluoride salts. nih.gov

The generally accepted mechanism proceeds via activation of the sulfonyl fluoride. A base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), interacts with the sulfonyl fluoride, increasing the electrophilicity of the sulfur atom and facilitating the departure of the fluoride ion. nih.govacs.org For the reaction with an alcohol, for instance, the proposed pathway involves a base-assisted addition of the alcohol to the sulfonyl fluoride. This step forms a sulfonate ester intermediate. Subsequent nucleophilic attack by the fluoride ion, now part of a reactive species like an amidine hydrogen fluoride complex, displaces the sulfonate ester, yielding the final fluorinated product. acs.org This process highlights the dual role of the base in both activating the sulfonyl fluoride and mediating the final fluoride transfer.

The reactivity of 6-Formylpyridine-2-sulfonyl fluoride in SuFEx transformations is significantly modulated by the electronic properties of its heteroaromatic core. The pyridine (B92270) nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect on the sulfonyl fluoride group at the 2-position. This inherent electronic pull enhances the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack compared to a simple arylsulfonyl fluoride. sigmaaldrich.comyoutube.com

The presence of a formyl group (-CHO) at the 6-position further amplifies this effect. The formyl group is a potent electron-withdrawing group through both resonance and induction. wikipedia.org Its placement in conjugation with the pyridine ring system intensifies the electron deficiency at the sulfur center of the sulfonyl fluoride moiety. This heightened electrophilicity is expected to accelerate the rate of SuFEx reactions, as the initial nucleophilic attack becomes more favorable. Consequently, this compound is predicted to be a more reactive SuFEx partner than its unsubstituted counterpart, Pyridine-2-sulfonyl fluoride (PyFluor), potentially allowing for reactions under milder conditions or with less nucleophilic partners.

Deoxyfluorination Reactions Mediated by Pyridine Sulfonyl Fluorides

Pyridine sulfonyl fluorides have been developed as a class of low-cost, thermally stable, and highly selective deoxyfluorination reagents. acs.orgacsgcipr.org Unlike traditional reagents such as diethylaminosulfur trifluoride (DAST), which can be thermally unstable and often lead to elimination side products, pyridine-based sulfonyl fluorides offer a safer and cleaner alternative for converting alcohols and carboxylic acids into their corresponding fluorinated derivatives. acs.orgsigmaaldrich.com

Pyridine sulfonyl fluorides serve as effective reagents for the conversion of carboxylic acids into acyl fluorides. This transformation is significant as acyl fluorides are valuable synthetic intermediates, demonstrating a unique balance of stability and reactivity that makes them superior to acyl chlorides in many applications. nih.govcas.cn The reaction mediated by a pyridine sulfonyl fluoride can be used to generate acyl fluorides in situ, which can then be directly used in subsequent one-pot reactions, such as amidation or esterification, without the need for isolation. bohrium.comrsc.org This one-pot procedure provides a mild and efficient pathway for the synthesis of amides and esters directly from unactivated carboxylic acids. rsc.orgnih.gov

| Entry | Carboxylic Acid | Amine/Alcohol | Product | Yield (%) |

| 1 | Benzoic acid | Benzylamine | N-Benzylbenzamide | 95 |

| 2 | Phenylacetic acid | Aniline | N,2-Diphenylacetamide | 94 |

| 3 | (R)-2-acetamido-3-phenylpropanoic acid | Methyl L-phenylalaninate | Dipeptide Derivative | 82 |

| 4 | 4-Nitrobenzoic acid | Benzyl alcohol | Benzyl 4-nitrobenzoate | 93 |

| 5 | Cyclohexanecarboxylic acid | Piperidine | 1-(Cyclohexanecarbonyl)piperidine | 92 |

This table presents representative yields for one-pot amidation and esterification of carboxylic acids using 2-pyridinesulfonyl fluoride, proceeding via an in-situ generated acyl fluoride intermediate. Data adapted from related studies. rsc.org

The deoxyfluorination of alcohols is a primary application of pyridine sulfonyl fluorides. sigmaaldrich.comyoutube.com These reagents can effectively fluorinate a wide range of primary and secondary alcohols with high chemoselectivity and minimal formation of competing elimination byproducts. acs.orgresearchgate.net The reaction typically requires a strong, non-nucleophilic organic base, such as DBU or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), and proceeds with a clean inversion of stereochemistry, consistent with an SN2 mechanism. researchgate.net The process involves the initial activation of the alcohol to form a pyridinesulfonate ester, which is a good leaving group. This intermediate is then displaced by a fluoride anion to furnish the alkyl fluoride. acsgcipr.orgresearchgate.net The high selectivity and functional group tolerance make this method suitable for late-stage fluorination in complex molecule synthesis. researchgate.netthieme-connect.com

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | 1-Octanol | 1-Fluorooctane | 81 |

| 2 | Cyclohexanol | Fluorocyclohexane | 73 |

| 3 | Benzyl alcohol | (Fluoromethyl)benzene | 85 |

| 4 | (R)-2-Octanol | (S)-2-Fluorooctane | 75 |

| 5 | 3-Phenyl-1-propanol | 1-Fluoro-3-phenylpropane | 91 |

This table shows representative yields for the deoxyfluorination of various alcohol substrates using Pyridine-2-sulfonyl fluoride (PyFluor). The principles and reactivity are directly applicable to substituted analogs like this compound. Data compiled from relevant literature. acs.orgresearchgate.net

Participation in Radical-Mediated Transformations

While sulfonyl fluorides are primarily recognized for their role as electrophiles in SuFEx chemistry, recent advancements have unlocked their potential as precursors to sulfur(VI) radicals. nih.govnih.gov Generating these radicals is challenging due to the high bond dissociation energy of the SVI–F bond. nih.govdntb.gov.ua However, a general strategy has been developed that utilizes cooperative organosuperbase activation and photoredox catalysis to convert sulfonyl fluorides into S(VI) radicals under mild conditions. nih.govnih.gov

The proposed mechanism involves the initial nucleophilic activation of the sulfonyl fluoride by a strong organic base like DBU. This activation expels the fluoride anion and forms a highly active intermediate, such as RSO2[DBU]+. nih.gov Under blue LED irradiation, this intermediate is reduced via single-electron transfer from an excited photocatalyst (e.g., Ru(bpy)3Cl2). The resulting species undergoes fragmentation to release a sulfonyl radical (RSO2•). nih.gov This sulfonyl radical can then engage in various transformations, most notably the addition to alkenes to generate vinyl sulfones with high stereoselectivity. nih.gov The electronic properties of the this compound, specifically the electron-deficient nature of the aromatic ring, could influence the reduction potential of the base-activated intermediate, thereby impacting the efficiency and rate of the radical generation step.

Other Electrophilic Reactivity Profiles

While the sulfur atom in sulfonyl fluorides is the primary electrophilic center, the reactivity of this compound could theoretically be influenced by the pyridine ring and the formyl group. However, without specific studies on this molecule, any discussion of other electrophilic reactivity profiles remains speculative.

In the broader context of sulfonyl fluoride chemistry, the electrophilicity of the sulfur(VI) center is a defining characteristic. This property is harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that rely on the robust yet selectively reactive nature of the S-F bond. Generally, sulfonyl fluorides are stable compounds but can react with a variety of nucleophiles under specific conditions.

The electrophilic character of the sulfonyl group is enhanced by the presence of the electron-withdrawing fluorine atom. This makes the sulfur atom susceptible to nucleophilic attack, leading to the displacement of the fluoride ion. The reactivity can be further modulated by the substituents on the aromatic ring. In the case of this compound, the electron-withdrawing nature of the pyridine ring and the formyl group is expected to increase the electrophilicity of the sulfur center, though experimental verification is lacking.

Detailed Mechanistic Investigations and Theoretical Modeling

Detailed mechanistic investigations and theoretical modeling specific to this compound have not been reported in the available literature. However, the application of computational methods to understand the reactivity of sulfonyl fluorides, in general, provides a framework for how such studies could be approached.

Application of Quantum Mechanics/Molecular Mechanics (QM/MM) and Density Functional Theory (DFT) for Reaction Pathway Elucidation

Quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) are powerful computational tools used to investigate reaction mechanisms, predict reactivity, and analyze electronic structures. For sulfonyl fluorides, DFT calculations have been employed to study their stability, reactivity, and the nature of non-covalent interactions in their crystal structures.

For instance, DFT can be used to calculate the molecular electrostatic potential (MEP) to identify the most electrophilic and nucleophilic sites within a molecule. In a hypothetical study of this compound, DFT could be used to:

Determine the geometry and electronic structure: Optimizing the molecular geometry to its lowest energy state and calculating properties like bond lengths, bond angles, and dihedral angles.

Analyze frontier molecular orbitals (HOMO and LUMO): The energies and distributions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity and its ability to participate in various reactions.

Model reaction pathways: By calculating the energies of reactants, transition states, and products, DFT can help to elucidate the step-by-step mechanism of a reaction, such as nucleophilic attack at the sulfur center.

QM/MM methods would be particularly useful for studying the reactivity of this compound in a complex environment, such as in the active site of an enzyme. The QM region would typically include the sulfonyl fluoride and the reacting partner, while the larger protein environment would be treated with the less computationally expensive molecular mechanics (MM) force field.

Kinetic and Thermodynamic Considerations in Reactivity Studies

Kinetic and thermodynamic studies are crucial for understanding the feasibility and rate of chemical reactions. For sulfonyl fluorides, such studies have been conducted to quantify their reactivity with various nucleophiles and to understand the factors that influence reaction rates.

Kinetic studies would involve measuring the rate of reaction of this compound with a given nucleophile under controlled conditions (e.g., temperature, concentration, solvent). This would allow for the determination of the rate law and the rate constant for the reaction. Such data would provide quantitative insights into the electrophilicity of the compound.

While general kinetic and thermodynamic data exist for the fluorination of various compounds and for reactions of other sulfonyl fluorides, no such data has been published specifically for this compound.

Applications and Advanced Chemical Transformations Involving 6 Formylpyridine 2 Sulfonyl Fluoride

As a Versatile Synthetic Building Block in Organic Synthesis

6-Formylpyridine-2-sulfonyl fluoride (B91410) serves as a highly adaptable precursor in the synthesis of a wide array of organic molecules. The presence of two distinct reactive sites, the sulfonyl fluoride and the aldehyde, allows for sequential or orthogonal functionalization, leading to the creation of diverse molecular frameworks.

Formation of Diverse Sulfonamide and Sulfonic Ester Derivatives

The sulfonyl fluoride moiety of 6-formylpyridine-2-sulfonyl fluoride is a stable yet reactive functional group, making it an excellent precursor for the synthesis of sulfonamides and sulfonic esters. nih.govrhhz.net Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis and can be employed in a broader range of reaction conditions. theballlab.com

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and this compound provides a direct route to novel pyridine-based sulfonamide derivatives. The reaction with primary or secondary amines, often in the presence of a base or a catalyst such as calcium triflimide, affords the corresponding sulfonamides in good to excellent yields. theballlab.comnih.gov The formyl group can be retained or can participate in subsequent reactions, offering a handle for further molecular elaboration.

Similarly, the reaction with phenols or alcohols in the presence of a suitable base leads to the formation of sulfonic esters. These esters are not only important final products but can also serve as intermediates in further cross-coupling reactions. The table below illustrates the expected reactivity of this compound with various nucleophiles to form sulfonamide and sulfonic ester derivatives, based on the established reactivity of sulfonyl fluorides.

| Nucleophile | Product Type | Potential Reaction Conditions |

| Primary Amine (R-NH₂) | N-Substituted Sulfonamide | Base (e.g., Et₃N, DIPEA), solvent (e.g., CH₂Cl₂, THF) |

| Secondary Amine (R₂NH) | N,N-Disubstituted Sulfonamide | Base (e.g., Et₃N, DIPEA), solvent (e.g., CH₂Cl₂, THF) |

| Phenol (Ar-OH) | Aryl Sulfonic Ester | Base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., DMF, MeCN) |

| Alcohol (R-OH) | Alkyl Sulfonic Ester | Base (e.g., NaH), solvent (e.g., THF) |

Construction of Complex Heterocyclic and Polyfunctionalized Scaffolds

The dual functionality of this compound is particularly valuable in the construction of complex heterocyclic and polyfunctionalized molecular scaffolds. The formyl group can undergo a wide range of classical transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations, to introduce new carbon-carbon or carbon-nitrogen bonds. These reactions can be performed while leaving the sulfonyl fluoride group intact for subsequent functionalization.

For instance, the formyl group can be converted into an imine, which can then undergo intramolecular cyclization with a suitably positioned nucleophile, potentially introduced via reaction at the sulfonyl fluoride. This strategy allows for the rapid assembly of fused heterocyclic systems. Furthermore, the pyridine (B92270) nitrogen itself can influence the reactivity of both the formyl and sulfonyl fluoride groups, and can also participate in cyclization reactions. The development of one-pot, multi-component reactions involving this building block is an active area of research, aiming to generate molecular complexity in a single synthetic operation. researchgate.net

Role in Ligation Chemistry for Bioconjugation and Materials Assembly

The sulfonyl fluoride group is a key player in the field of "click chemistry," particularly in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. nih.govsigmaaldrich.comnih.gov SuFEx chemistry provides a highly efficient and reliable method for covalently linking molecular fragments, and this compound is a prime candidate for such applications. nih.gov The stability of the S-F bond under physiological conditions, coupled with its selective reactivity towards specific nucleophiles like silyl (B83357) ethers and certain amino acid residues, makes it an attractive tool for bioconjugation. mdpi.comenamine.net

The formyl group on the pyridine ring offers a secondary handle for attaching the molecule to a biomolecule or a material surface. For example, the aldehyde can be used to form an oxime or hydrazone linkage with a modified protein or polymer. Subsequently, the sulfonyl fluoride can be used to "click" a second component into place via a SuFEx reaction. This orthogonal reactivity is highly desirable for the construction of well-defined bioconjugates and functional materials. The ability to covalently modify proteins is of particular interest in chemical biology and drug discovery for developing covalent inhibitors and activity-based probes. grantome.com

Analysis of Functional Group Tolerance and Chemoselectivity in Complex Reaction Environments

A significant advantage of using sulfonyl fluorides in synthesis is their remarkable functional group tolerance. d-nb.infochem-station.com The sulfonyl fluoride moiety is stable to a wide range of reaction conditions that would typically degrade more reactive groups like sulfonyl chlorides. This allows for the manipulation of other functional groups within a molecule without affecting the sulfonyl fluoride, which can then be reacted in a later synthetic step.

In the context of this compound, the chemoselective reaction at either the formyl group or the sulfonyl fluoride group is a key feature. For example, it is possible to selectively reduce the aldehyde to an alcohol or convert it to an oxime in the presence of the sulfonyl fluoride. Conversely, the sulfonyl fluoride can react with a primary amine to form a sulfonamide without affecting the aldehyde. This high degree of chemoselectivity simplifies synthetic planning and allows for the efficient construction of complex molecules with multiple functional groups. The table below summarizes the expected chemoselective transformations possible with this compound.

| Reagent/Condition | Targeted Functional Group | Expected Product |

| NaBH₄, MeOH | Formyl | 6-(Hydroxymethyl)pyridine-2-sulfonyl fluoride |

| H₂N-OH·HCl, Pyridine | Formyl | 6-(Hydroxyiminomethyl)pyridine-2-sulfonyl fluoride |

| R-NH₂, Base | Sulfonyl Fluoride | 6-Formyl-N-R-pyridine-2-sulfonamide |

| Ar-OH, Base | Sulfonyl Fluoride | Aryl 6-formylpyridine-2-sulfonate |

Potential Contributions to Advanced Materials Science and Polymer Chemistry

The unique properties of this compound make it a promising monomer or functionalizing agent in the development of advanced materials and polymers. rhhz.net The pyridine ring can impart desirable electronic and coordination properties to a polymer backbone, while the sulfonyl fluoride and formyl groups provide handles for polymerization or post-polymerization modification.

Advanced Characterization and Computational Insights into 6 Formylpyridine 2 Sulfonyl Fluoride

Spectroscopic Methodologies for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atom. In ¹H NMR spectroscopy of 6-Formylpyridine-2-sulfonyl fluoride (B91410), distinct signals are expected for the aldehydic proton and the three aromatic protons on the pyridine (B92270) ring. The aldehydic proton would typically appear as a singlet in the downfield region of the spectrum. The pyridine protons would exhibit complex splitting patterns (e.g., doublet of doublets, triplets) due to spin-spin coupling with each other. Their chemical shifts would be influenced by the electron-withdrawing effects of both the formyl and sulfonyl fluoride groups.

¹³C NMR spectroscopy provides information on the carbon skeleton. Signals for the six carbon atoms of the pyridine ring and the formyl group would be observed at characteristic chemical shifts. The carbon atom attached to the sulfonyl fluoride group and the formyl carbon would be significantly deshielded.

¹⁹F NMR spectroscopy is particularly informative, showing a signal corresponding to the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. fluorine1.ru Coupling between the fluorine and the adjacent sulfur atom is not typically observed, but coupling to nearby protons on the aromatic ring may occur.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~10.0 | s | -CHO |

| ¹H | ~7.5-8.5 | m | Pyridine-H |

| ¹³C | ~190 | s | -CHO |

| ¹³C | ~120-160 | m | Pyridine-C |

| ¹⁹F | A single resonance, with chemical shift dependent on the standard used. |

Mass Spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. PubChem provides predicted collision cross-section values for various adducts of this compound, which are useful in ion mobility-mass spectrometry studies. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 189.99688 | 131.9 |

| [M+Na]⁺ | 211.97882 | 142.7 |

| [M-H]⁻ | 187.98232 | 133.8 |

| [M+NH₄]⁺ | 207.02342 | 150.8 |

X-ray Crystallographic Studies of this compound and Its Analogs

X-ray crystallography of compounds like 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole reveals the nature of noncovalent interactions involving the sulfonyl fluoride group. nih.govfgcu.edunih.gov These studies show that the sulfonyl oxygens are primary participants in intermolecular interactions, often forming contacts with other atoms. nih.gov In contrast to sulfonyl chlorides, where the chlorine atom can participate in hydrogen bonding, the fluorine atom in sulfonyl fluorides generally does not form hydrogen bonds. nih.govfgcu.edunih.gov However, the fluorine atom has been observed to engage in close interactions with π systems of adjacent molecules, known as F•••π interactions. nih.govfgcu.edunih.gov

For this compound, it can be anticipated that the crystal packing would be influenced by a combination of dipole-dipole interactions arising from the polar formyl and sulfonyl fluoride groups, as well as potential π-stacking of the pyridine rings. The sulfonyl oxygens would likely be involved in various short intermolecular contacts, and F•••π interactions between the fluorine atom and the pyridine ring of neighboring molecules could also play a role in stabilizing the crystal lattice.

Computational Chemistry Approaches for Reactivity and Stability Prediction

Computational chemistry provides a powerful framework for understanding the electronic properties, stability, and reactivity of this compound at a molecular level.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound is significantly influenced by the strong electron-withdrawing nature of both the sulfonyl fluoride (-SO₂F) and formyl (-CHO) groups. These groups decrease the electron density of the pyridine ring. The S-F bond in the sulfonyl fluoride moiety is known to be particularly strong, contributing to the compound's notable thermal and chemical stability compared to other sulfonyl halides like sulfonyl chlorides. nih.govmdpi.com This stability makes sulfonyl fluorides robust chemical tools. nih.govenamine.net

Computational analyses, such as Natural Bond Orbital (NBO) methods, can elucidate the nature of bonding within the molecule. rsc.org These analyses would likely confirm the highly polarized nature of the S-F and S=O bonds, with the sulfur atom being highly electron-deficient and thus electrophilic. The π-system of the pyridine ring is also perturbed by the substituents, which affects its reactivity.

Investigation of Noncovalent Interactions in Condensed Phases

Computational methods are instrumental in analyzing the noncovalent interactions that govern the behavior of molecules in condensed phases. Hirshfeld surface analysis, coupled with computational studies, has been effectively used to visualize and quantify intermolecular contacts in the solid state for sulfonyl fluoride analogs. nih.govfgcu.edunih.gov

For this compound, these computational approaches would predict a variety of noncovalent interactions. Key interactions would likely include:

Oxygen-involved contacts : The sulfonyl oxygens are expected to be major sites for intermolecular interactions. nih.gov

Fluorine-π interactions : The fluorine atom is predicted to form interactions with the π-systems of neighboring pyridine rings. fgcu.edu

Absence of Fluorine-Hydrogen bonds : In line with findings for other aromatic sulfonyl fluorides, the fluorine atom is not expected to participate in significant hydrogen bonding. nih.govnih.gov

| Interaction Type | Participating Atoms/Groups | Significance |

|---|---|---|

| Oxygen Contacts | Sulfonyl Oxygens (O) with various atoms (e.g., H, C) | Major contributor to crystal packing nih.gov |

| Fluorine-π | Fluorine (F) and Pyridine Ring (π-system) | Potential stabilizing interaction fgcu.edu |

| π-π Stacking | Pyridine Rings | Possible due to aromatic nature |

| Dipole-Dipole | -SO₂F and -CHO groups | Expected due to polar functional groups |

Structure-Reactivity and Stability Relationship Studies

The structure of this compound dictates its reactivity and stability. The strong S-F bond confers significant stability, making the compound resistant to hydrolysis and thermolysis. nih.govmdpi.com However, the sulfur atom of the sulfonyl fluoride group is a potent electrophilic center.

The presence of two electron-withdrawing groups (-CHO and -SO₂F) on the pyridine ring increases the electrophilicity of the sulfur atom, making it susceptible to attack by nucleophiles. This reactivity is the basis for the use of sulfonyl fluorides in "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions. mdpi.comspringernature.com In these reactions, the sulfonyl fluoride group reacts with nucleophiles like amines or phenols to form stable sulfonamides or sulfate (B86663) esters, respectively.

Computational studies can model the reaction pathways for nucleophilic attack on the sulfur center. acs.org These studies can determine the activation energy barriers and transition state geometries, providing insights into the reaction kinetics. The reactivity can be tuned by modifying substituents on the aromatic ring; electron-withdrawing groups generally enhance reactivity towards nucleophiles. enamine.netacs.org Therefore, this compound is expected to be a reactive partner in SuFEx chemistry. This balance of stability and "clickable" reactivity makes sulfonyl fluorides valuable reagents in chemical biology and drug discovery for forming covalent bonds with biological macromolecules. enamine.netnih.govnih.gov

Future Perspectives and Emerging Research Areas for 6 Formylpyridine 2 Sulfonyl Fluoride

Innovation in Green and Sustainable Synthetic Routes

The future synthesis of 6-Formylpyridine-2-sulfonyl fluoride (B91410) and its derivatives will increasingly prioritize environmentally benign methodologies. Traditional routes for creating sulfonyl fluorides often rely on harsh reagents and organic solvents. digitellinc.com Emerging research, however, points toward more sustainable alternatives.

One promising direction is the adoption of aqueous synthesis. The development of surfactant-based catalytic systems has enabled nucleophilic fluorination of sulfonyl chlorides in water, achieving high conversions (up to 93%) and avoiding toxic organic solvents. digitellinc.com Another innovative and green approach involves reacting thiols or disulfides with reagents like SHC5® and potassium fluoride (KF). sciencedaily.com This method is highly efficient and produces only non-toxic sodium and potassium salts as byproducts, minimizing environmental impact. sciencedaily.com Such a process could be adapted for pyridine-based thiols to generate the target compound.

Electrochemical methods also present a green alternative, using anodic oxidation to convert thiols and disulfides into sulfonyl fluorides with KF as the fluoride source, thereby avoiding stoichiometric chemical oxidants. acs.org These strategies align with the principles of green chemistry by reducing waste, avoiding hazardous substances, and improving energy efficiency. digitellinc.comsciencedaily.com

| Synthetic Strategy | Key Features | Potential Advantages for 6-Formylpyridine-2-sulfonyl Fluoride Synthesis |

| Aqueous Synthesis | Utilizes water as the reaction medium with surfactant-based catalysis. digitellinc.com | Reduces reliance on volatile organic compounds (VOCs); enhances safety and cost-effectiveness. |

| Thiols/Disulfides Conversion | Employs reagents like SHC5® and KF to produce sulfonyl fluorides with non-toxic byproducts. sciencedaily.com | High efficiency; minimal environmental impact; suitable for a broad scope of substrates including heterocycles. sciencedaily.com |

| Electrochemical Oxidation | Uses anodic oxidation with KF as the fluoride source, avoiding chemical oxidants. acs.org | Green and mild protocol; broad substrate scope including heteroaryl thiols. ccspublishing.org.cn |

| Deoxyfluorination of Sulfonic Acids | Converts sulfonic acids or their salts to sulfonyl fluorides using bench-stable solid reagents like Xtalfluor-E®. nih.gov | Milder reaction conditions; avoids the need for in-situ generation of unstable sulfonyl chlorides. nih.gov |

Discovery and Elucidation of Novel Reactivity Modes and Transformative Pathways

The sulfonyl fluoride moiety is renowned for its unique balance of stability and reactivity, making it a "privileged warhead" in chemical biology. rsc.org A primary area of future research for this compound lies in further exploring its reactivity, particularly through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.com SuFEx reactions are characterized by their high efficiency, reliability, and biocompatibility, allowing for the rapid connection of molecular building blocks. nih.gov

Future investigations will likely focus on expanding the range of nucleophiles that can react with the sulfonyl fluoride group of this specific pyridine (B92270) derivative. While reactions with amines and phenols are well-established, exploring reactions with a wider array of functional groups will open new synthetic avenues. rsc.org

Furthermore, the development of novel reaction pathways that leverage both the sulfonyl fluoride and the formyl group is a key area for discovery. For instance, multicomponent reactions where both functional groups participate could lead to the streamlined synthesis of complex heterocyclic structures. nih.gov Another emerging frontier is the conversion of sulfonyl fluorides into S(VI) radicals under photoredox catalysis, which could enable unprecedented alkene ligation reactions and expand the synthetic utility of the compound beyond its traditional role as an electrophile. nih.gov

Integration into High-Throughput and Automated Synthesis Platforms

The robust and predictable nature of SuFEx chemistry makes this compound an ideal candidate for integration into high-throughput and automated synthesis platforms. nih.govnih.gov These platforms are revolutionizing drug discovery by enabling the rapid synthesis and screening of vast compound libraries. jk-sci.comyoutube.com

By immobilizing this compound on a solid support or using it as a key building block in solution-phase parallel synthesis, researchers can generate large libraries of pyridine derivatives. vapourtec.com An automated platform can perform reactions on a pico- or nanomole scale, allowing for the diversification of the core structure by reacting it with hundreds of different amines or alcohols. nih.govjk-sci.com The resulting products can be directly screened for biological activity, dramatically accelerating the hit-to-lead optimization process in drug discovery. nih.govjk-sci.com

The integration of artificial intelligence (AI) with these automated systems, such as the SynFini™ platform, can further accelerate innovation by designing optimal synthetic routes and predicting reaction outcomes. youtube.com This synergy between a versatile chemical hub like this compound and automated synthesis technology promises to significantly shorten the timeline for discovering novel bioactive molecules. youtube.com

| Platform/Technology | Application to this compound | Key Benefits |

| High-Throughput Experimentation (HTE) | Rapidly screen various catalysts, solvents, and reaction conditions for SuFEx reactions. | Accelerates optimization of synthetic protocols; enables discovery of novel reactivity. |

| Automated Flow Synthesis | Used for the continuous production of derivatives in a library synthesis format. vapourtec.comnih.gov | High purity of products; efficient library generation; automated process control. vapourtec.com |

| Miniaturized Synthesis (Pico/Nanomole Scale) | Allows for the creation of large, diverse libraries with minimal reagent consumption. nih.govjk-sci.com | Cost-effective; enables direct biological screening of reaction products. jk-sci.com |

| AI-Driven Platforms (e.g., SynFini™) | AI designs synthetic routes and optimizes reaction conditions for creating derivatives. youtube.com | Accelerates chemistry design and development; reduces the cycle time from idea to molecule. youtube.com |

Expansion of Catalytic Applications and Mechanistic Understanding in Catalysis

The field of catalytic transformations involving sulfur(VI) fluorides has grown remarkably, and this compound is well-positioned to contribute to this expansion. nih.gov Future research will likely explore its use in several catalytic contexts.

One area of focus is the development of new catalysts for SuFEx reactions. While bases like DBU are known to catalyze these reactions, investigating Lewis acid catalysis, such as with calcium bistriflimide [Ca(NTf₂)₂], can provide milder reaction conditions and broader substrate scope. acs.orghmc.edu Detailed mechanistic studies, combining experimental kinetics and computational modeling, will be crucial to understand the activation modes of the S-F bond and to design more efficient catalysts. hmc.eduacs.org

Another promising avenue is using the sulfonyl fluoride moiety as a directing group in transition-metal-catalyzed C-H functionalization reactions on the pyridine ring. nih.gov The sulfonyl group's ability to chelate to a metal center could enable regioselective functionalization at positions that are otherwise difficult to access. nih.gov For example, palladium or rhodium catalysts could be directed by the SO₂F group to perform reactions at specific sites on the pyridine scaffold. nih.gov

Rational Design of Advanced Derivatives with Tailored Chemical Functionality and Selectivity

The rational design of derivatives of this compound is a cornerstone of its future applications, particularly in drug discovery and chemical biology. nih.govnih.gov The pyridine scaffold is a prevalent motif in medicinal chemistry, and the sulfonyl fluoride group acts as a versatile reactive handle for covalent modification of biological targets. rsc.orgsigmaaldrich.com

Future research will focus on creating derivatives with precisely tailored properties. By modifying the substituents on the pyridine ring or by reacting the formyl and sulfonyl fluoride groups, chemists can fine-tune the molecule's steric and electronic properties. This allows for the optimization of binding affinity, selectivity, and reactivity towards a specific protein target. nih.gov For instance, the sulfonyl fluoride can be used as a "warhead" to form covalent bonds with nucleophilic amino acid residues (like tyrosine, lysine, or serine) in a protein's active site, leading to potent and durable inhibition. rsc.orgnih.gov

The design of such covalent probes and inhibitors requires a deep understanding of structure-activity relationships (SAR). nih.gov Computational modeling and screening, followed by targeted synthesis, will enable the creation of advanced derivatives for use as highly selective chemical probes to study protein function or as potential therapeutic agents. nih.govclaremont.edu

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-formylpyridine-2-sulfonyl fluoride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via visible-light-mediated decarboxylative fluorosulfonylethylation, which enables efficient introduction of the sulfonyl fluoride group. Key variables include light intensity (450–470 nm), solvent choice (acetonitrile or DMF), and reaction time (6–12 hours). Yield optimization requires iterative testing of stoichiometric ratios between precursors (e.g., carboxylic acids and fluorosulfonylethyl reagents) .

- Characterization : Post-synthesis, confirm structure via NMR (δ ≈ -60 ppm for sulfonyl fluoride) and IR spectroscopy (asymmetric S=O stretching at ~1370–1400 cm) .

Q. How should this compound be stored to ensure stability during experiments?

- Handling Protocol : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the sulfonyl fluoride group. Short-term storage (-4°C) is permissible for daily use, but prolonged exposure to moisture or heat degrades the compound, increasing byproduct formation .

- Safety : Use fume hoods and personal protective equipment (nitrile gloves, lab coat) due to potential skin/eye irritation. In case of contact, rinse immediately with water for ≥15 minutes .

Q. What analytical techniques are critical for verifying the purity of this compound?

- Quality Control : Combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry (ESI-MS for molecular ion confirmation) to detect impurities. Quantify residual solvents (e.g., DMF) via GC-MS, adhering to ICH guidelines for limits (<500 ppm) .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the reactivity of this compound in nucleophilic substitution reactions?

- Conflict Resolution : Discrepancies in reactivity (e.g., with amines or thiols) may arise from solvent polarity or competing hydrolysis. Design controlled experiments using deuterated solvents (DO) to track reaction pathways via kinetic isotope effects. Cross-validate results with computational studies (DFT calculations for transition-state analysis) .

- Case Study : Compare reaction outcomes in anhydrous THF vs. aqueous buffer (pH 7.4) to isolate hydrolysis-driven side reactions .

Q. What strategies mitigate the environmental and toxicity risks of this compound in large-scale applications?

- Ecotoxicity Assessment : While specific data for this compound are limited, extrapolate from structurally analogous sulfonyl fluorides (e.g., perfluorinated compounds). Conduct in vitro assays (e.g., Microtox® for bacterial inhibition) and Daphnia magna acute toxicity tests (LC) to model ecological impact .

- Waste Management : Neutralize waste streams with NaOH (pH >10) to hydrolyze sulfonyl fluoride into less reactive sulfonate derivatives before incineration .

Q. How can the aldehyde group in this compound be selectively functionalized without compromising the sulfonyl fluoride moiety?

- Selective Derivatization : Use reductive amination (NaBHCN, primary amines) or hydrazone formation (hydrazines in ethanol) under mild conditions (0–25°C). Monitor reaction progress via TLC (silica gel, UV detection) to avoid over-reaction. The sulfonyl fluoride group remains intact below 40°C .

Q. What experimental designs are optimal for studying the hydrolytic stability of this compound under physiological conditions?

- Kinetic Analysis : Prepare phosphate-buffered saline (PBS, pH 7.4) and simulate physiological temperature (37°C). Sample aliquots at intervals (0, 1, 4, 24 hours) and quantify degradation via NMR. Compare with control experiments at pH 2 (stomach acid) and pH 9 (intestinal fluid) to map stability profiles .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity results in studies involving this compound as a covalent inhibitor?

- Bias Mitigation : Discrepancies may arise from off-target effects or assay interference (e.g., compound aggregation). Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays) to confirm target engagement. Apply statistical rigor (e.g., Benjamini-Hochberg correction for false discovery rates) .

Q. What computational tools are effective for predicting the reactivity of this compound in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。